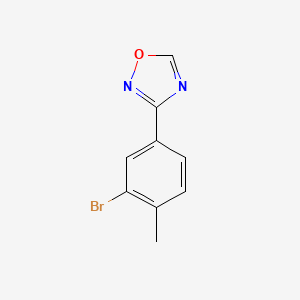
2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with chlorine, trifluoromethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The chlorine and carbonitrile groups are then introduced via electrophilic aromatic substitution and nucleophilic addition reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for certain steps, continuous flow chemistry to enhance reaction efficiency, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce dechlorinated or de-trifluoromethylated compounds.
Scientific Research Applications
2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
When compared to similar compounds, 2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of substituents. Similar compounds include:
2-chloro-6-(trifluoromethyl)quinoline: Lacks the tetrahydro and carbonitrile groups, resulting in different chemical properties and reactivity.
6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline: Does not have the chlorine and carbonitrile groups, affecting its biological activity and industrial applications.
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile:
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1496260-94-6 |
|---|---|
Molecular Formula |
C11H8ClF3N2 |
Molecular Weight |
260.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



